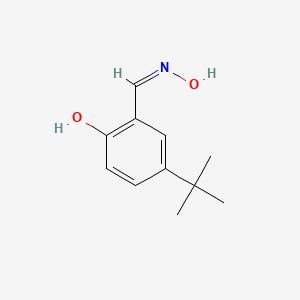

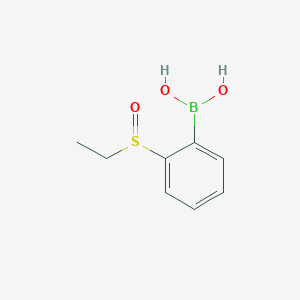

5-(叔丁基)-2-羟基苯甲醛肟

描述

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde, also known as 5-tert-Butylsalicylaldehyde, is an organic compound. It is a 5-substituted 2-hydroxy aromatic aldehyde . It has a molecular weight of 178.23 and its linear formula is (CH3)3CC6H3(OH)CHO . The IUPAC Standard InChI is InChI=1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3 .

Synthesis Analysis

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde may be used in the synthesis of various organic ligands such as 5-tert-butyl-2-hydroxybenzaldehyde thiosemicarbazone (THTB), 4-tert-butyl-2-(4,5-dimethyl-1H-imidazol-2-yl)phenol, and 2-tert-butyl-6-(4,5-diphenyl-1H-imidazol-2-yl)phenol .Molecular Structure Analysis

The molecular structure of 5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde can be viewed using Java or Javascript . The SMILES string for this compound is CC©©c1ccc(O)c(C=O)c1 .Chemical Reactions Analysis

Oxime radicals, which are generated from oximes, have been underestimated for a long time as useful intermediates for organic synthesis . Oxime radicals are structurally exceptional. In these radicals, the N–O fragment is connected to an organic moiety by a double bond .Physical And Chemical Properties Analysis

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde has a refractive index n20/D of 1.539 (lit.) and a boiling point of 251-252 °C/729 mmHg (lit.). Its density is 1.039 g/mL at 25 °C (lit.) .科学研究应用

-

Synthesis of O-acylhydroxamates

- Scientific Field: Organic Chemistry

- Application Summary: Oxime derivatives are used in the synthesis of O-acylhydroxamate derivatives . These compounds have a wide range of applications in the synthesis of drug molecules, natural products, and the intermediates of many biologically active compounds .

- Methods of Application: A simple and efficient method for the synthesis of O-acylhydroxamate derivatives from oxime chlorides and carboxylic acids was developed . The reaction affords clean and facile access to diverse O-acylhydroxamates in high yields .

- Results or Outcomes: The chemical structure of a typical product was confirmed using single-crystal X-ray structure analysis . The reaction yields were up to 85% .

-

Heterocycle Formation

- Scientific Field: Heterocyclic Chemistry

- Application Summary: Oxime esters, including oxime acetates and oxime pivalates, are used as building blocks in the synthesis of various heterocycles . These include nitrogen, sulfur, and oxygen-containing heterocycle scaffolds .

- Methods of Application: Oxime esters are used in cyclization reactions under transition metal and transition metal-free catalyzed conditions . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .

- Results or Outcomes: The use of oxime esters has led to the synthesis of a variety of functionalized and poly-substituted heterocycles .

-

Oxime Radicals in Organic Synthesis

- Scientific Field: Organic Chemistry

- Application Summary: Oxime radicals, or iminoxyl radicals, have been used as intermediates for organic synthesis . Despite their precursors, oximes, being extremely widespread and easily available organic compounds, the broad synthetic potential of oxime radicals was not recognized until the last decade .

- Methods of Application: Oxime radicals have been used in numerous selective reactions of oxidative cyclization, functionalization, and coupling . These reactions are classified into intermolecular (oxidation by oxime radicals, oxidative C–O coupling) and intramolecular .

- Results or Outcomes: The majority of works are devoted to intramolecular reactions of oxime radicals. These reactions are classified into cyclizations involving C–H bond cleavage and cyclizations involving a double C=C bond cleavage .

-

Extraction of Metal Ions

- Scientific Field: Inorganic Chemistry

- Application Summary: The phenolic oxime ligand 5-(tert-butyl)-2-hydroxybenzaldehyde oxime has been used as a molecular extractant for the efficient extraction of metal ions .

- Methods of Application: The extraction process involves a two-stage, recirculating reactor that minimizes the use of both the extractant molecules and the supporting organic solvent .

- Results or Outcomes: The process results in a greener, more economical method for the extraction of metal ions .

-

Oxime Esters in Heterocycle Formation

- Scientific Field: Heterocyclic Chemistry

- Application Summary: Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . Also, they act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .

- Methods of Application: Oxime esters in cyclization reactions act as both internal oxidants and a precursor which participates in the framework of the final product . Mostly, N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process to form intermediates .

- Results or Outcomes: The use of oxime esters has led to the synthesis of various 5-membered heterocycles such as pyrrole, imidazole, furane, triazole, thiazole, pyrroline, isoxazoline, pyrazolines, etc . Moreover, there has been a focus on the 6-membered heterocycles such as quinoline, isoquinoline, pyridine, benzene, and pyrimidines .

-

Oxime Radicals in Organic Synthesis

- Scientific Field: Organic Chemistry

- Application Summary: Oxime radicals, or iminoxyl radicals, have been used as intermediates for organic synthesis . Their broad synthetic potential was not recognized until the last decade, when numerous selective reactions of oxidative cyclization, functionalization, and coupling mediated by iminoxyl radicals were discovered .

- Methods of Application: The reactions of oxime radicals are classified into intermolecular (oxidation by oxime radicals, oxidative C–O coupling) and intramolecular . The majority of works are devoted to intramolecular reactions of oxime radicals .

- Results or Outcomes: These reactions are classified into cyclizations involving C–H bond cleavage and cyclizations involving a double C=C bond cleavage .

安全和危害

As per the safety data sheet, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

The areas of the future development of the chemistry of iminoxyl radicals include the development of selective intermolecular reactions with oxime radicals, the development of new oxidative systems for the generation of oxime radicals, including electrochemical and photochemical approaches, and the search for new stable oxime radicals .

属性

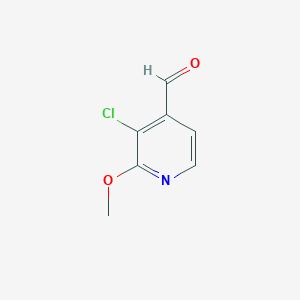

IUPAC Name |

4-tert-butyl-2-[(Z)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12-14/h4-7,13-14H,1-3H3/b12-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVAJIHITBSSAM-GHXNOFRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)/C=N\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Methylquinolin-4-yl)methyl]amine hydrochloride](/img/structure/B1418065.png)